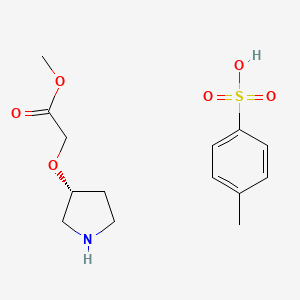

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

Description

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is a chiral organic compound characterized by a pyrrolidine ring substituted with an acetoxy-methyl ether group and a 4-methylbenzenesulfonate (tosylate) counterion. The (R)-configuration at the pyrrolidin-3-yloxy moiety confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

The compound’s structural features include:

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXKMXGRLDZZJZ-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate typically involves the reaction of ®-2-(pyrrolidin-3-yloxy)acetic acid with methyl iodide in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The 4-methylbenzenesulfonate (tosylate) group serves as an excellent leaving group, enabling nucleophilic displacement reactions. This reactivity is exploited in synthetic intermediates for pharmaceuticals.

Example Reaction:

Replacement of the tosyl group with amines or alcohols under mild basic conditions:

Experimental Conditions and Yields:

| Nucleophile | Solvent | Base | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Amines | DCM | Et₃N | 20–25°C | 75–94% | |

| Alcohols | THF | K₂CO₃ | Reflux | 82–89% |

Key protocols from tert-butyl 3-(tosyloxy)pyrrolidine syntheses demonstrate high efficiency (82.8–94% yields) using triethylamine (Et₃N) and DMAP in dichloromethane (DCM) at ambient conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, critical for further functionalization.

Pathways:

-

Acidic Hydrolysis:

Conditions: 1M HCl, reflux (6–8 h).

-

Basic Hydrolysis (Saponification):

Conditions: 1M NaOH, 60°C (4–6 h).

Applications:

Hydrolysis products serve as intermediates for amide coupling or salt formation in drug design .

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in:

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the pyrrolidine ether undergoes cleavage:

This reaction is pH-dependent and proceeds optimally at >2M H⁺ concentrations.

Reductive Amination

The secondary amine in pyrrolidine reacts with aldehydes/ketones in the presence of NaBH₃CN:

Yields: 60–78% (methanol, 25°C) .

Transesterification

The methyl ester group undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) catalyzed by lipases or Lewis acids:

Conditions:

-

Enzymatic: Candida antarctica lipase B, 40°C, 24 h (yields 65–88%).

Oxidation Reactions

The pyrrolidine moiety is susceptible to oxidation with agents like mCPBA or KMnO₄, forming N-oxides or lactams:

Conditions:

Interaction with Biological Targets

While not a classical reaction, the compound’s sulfonate and ester groups enable non-covalent interactions with enzymes (e.g., kinases, hydrolases), as evidenced by its role in modulating protein degradation pathways .

Scientific Research Applications

Catalytic Applications in Biodiesel Production

One of the significant applications of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is as a catalyst in transesterification reactions for biodiesel production. Research indicates that this compound efficiently catalyzes the conversion of triglycerides into fatty acid methyl esters (FAMEs), yielding high conversion rates. Compared to traditional catalysts, it is less corrosive and more environmentally friendly .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural features that may enhance biological activity. Its unique combination of a pyrrolidine ring, ester functionality, and sulfonate group distinguishes it from other compounds, potentially leading to diverse pharmacological effects. Interaction studies are crucial for determining its pharmacokinetic properties and potential side effects .

Case Study: Biodiesel Production Efficiency

A study conducted by researchers explored the efficiency of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate as a catalyst in biodiesel production. The results indicated that using this compound resulted in a conversion efficiency of over 95% within a short reaction time, significantly outperforming traditional catalysts in terms of yield and environmental impact .

Case Study: Pharmacological Investigations

Another investigation focused on the pharmacological properties of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate. The study revealed that this compound exhibited notable inhibitory activity against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their similarity scores, and key differentiating features:

Key Structural and Functional Differences:

Core Heterocycles: The target compound uses a pyrrolidine ring, whereas analogs like 77497-97-3 (isoquinoline) and 71501-16-1 (naphthalic anhydride) feature larger aromatic systems. These differences impact electronic properties and binding affinities in biological targets . Sulfonamide-containing analogs (e.g., 179174-79-9) are common in herbicides, highlighting agrochemical utility .

Stereochemistry :

- The (R)-configuration in the target compound contrasts with the (S)-enantiomer in 77497-97-3, which may lead to divergent pharmacological activities .

Counterion Effects :

- Tosylate salts (target compound, 31599-68-5) improve solubility compared to free bases, a strategy employed in APIs like niraparib tosylate (a PARP inhibitor) .

Biological Activity

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate, commonly referred to as (R)-Methyl pyrrolidin-3-yloxyacetate tosylate, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate can be represented as follows:

- IUPAC Name : (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

- Chemical Formula : C₁₄H₁₉NO₄S

- Molecular Weight : Approximately 303.37 g/mol

Pharmacological Properties

-

Mechanism of Action :

- The compound acts primarily as a selective modulator of neurotransmitter systems, particularly influencing cholinergic and adrenergic pathways. Its ability to interact with specific receptors makes it a candidate for further research in neuropharmacology.

- Anticancer Activity :

- Neuroprotective Effects :

In Vivo Studies

Several in vivo studies have demonstrated the biological activity of (R)-Methyl pyrrolidin-3-yloxyacetate tosylate:

- Animal Models : In rodent models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation . These findings support its potential application in neurodegenerative diseases.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate with high enantiomeric purity?

- Methodology : Start with a nucleophilic substitution reaction between pyrrolidin-3-ol and methyl 2-chloroacetate, followed by tosylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Enantiomeric purity can be achieved via chiral resolution using preparative HPLC with a cellulose-based column (e.g., Chiralpak IC) . Monitor reaction progress by TLC or LC-MS, and confirm stereochemistry via polarimetry or X-ray crystallography.

Q. How should researchers characterize the compound’s structural integrity and purity for reproducibility?

- Methodology : Use a combination of H/C NMR to confirm the ester and tosylate groups, and FT-IR to verify functional groups (e.g., sulfonate S=O stretching at ~1170 cm). Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column (e.g., Agilent ZORBAX). For chiral validation, compare retention times with racemic mixtures using chiral stationary phases .

Q. What stability studies are critical for handling this compound in aqueous or basic conditions?

- Methodology : Conduct accelerated degradation studies under varying pH (2–12), temperatures (25–60°C), and humidity (40–75% RH). Monitor hydrolysis of the ester group via LC-MS, focusing on degradation products like 2-(pyrrolidin-3-yloxy)acetic acid. Use Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data for stereoisomeric impurities in synthesized batches?

- Methodology : Employ 2D NMR (e.g., NOESY or COSY) to distinguish (R)- and (S)-isomers. For trace impurities (<0.1%), use high-resolution mass spectrometry (HRMS) coupled with ion mobility separation. Cross-validate with computational modeling (e.g., DFT calculations for NMR chemical shifts) .

Q. What strategies mitigate racemization during scale-up of the synthesis?

- Methodology : Optimize reaction parameters (e.g., lower temperature, shorter reaction times) to minimize epimerization. Use chiral additives (e.g., (R)-BINOL) to stabilize the desired enantiomer. Validate scalability in continuous flow reactors with real-time monitoring via inline IR spectroscopy .

Q. How do researchers profile and quantify process-related impurities in compliance with ICH guidelines?

- Methodology : Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) to separate impurities such as unreacted pyrrolidin-3-ol or residual tosyl chloride byproducts. Quantify using reference standards (e.g., EP/JP pharmacopeial guidelines) and ensure limits meet ICH Q3A/B thresholds (<0.15% for unidentified impurities) .

Q. What computational tools predict the compound’s degradation pathways under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.